
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. Additionally, this compound can bind to specific protein domains, affecting protein-protein interactions and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, resulting in changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been shown to cause sustained changes in cellular signaling pathways and gene expression, indicating its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding to intracellular proteins can influence its localization and distribution, affecting its overall bioavailability and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. This compound may be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVLVSDQHONBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


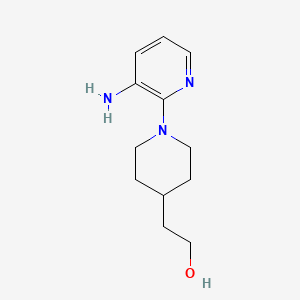
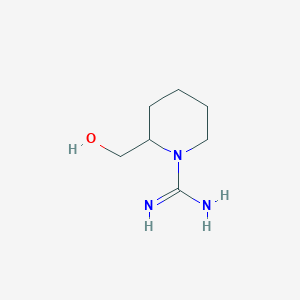
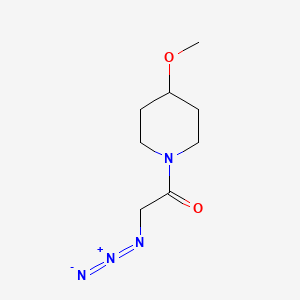
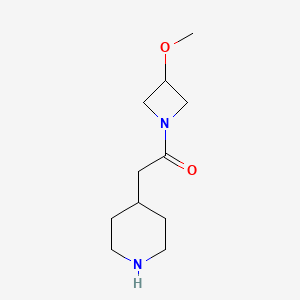
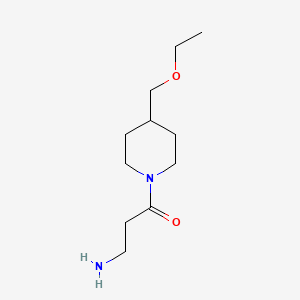
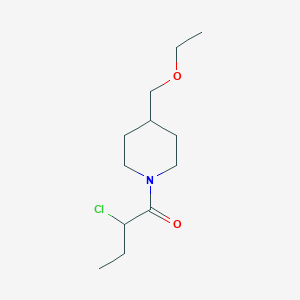
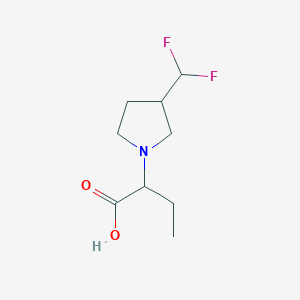

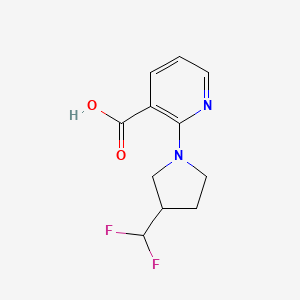
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
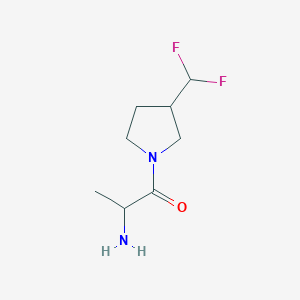
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
